BenchChemオンラインストアへようこそ!

tert-butyl N-(5-chloropyridazin-3-yl)carbamate

GLS1 glutaminase cancer metabolism

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate (CAS 1416146-93-4) is a Boc-protected 3-aminopyridazine bearing a chlorine substituent at the 5-position of the heteroaromatic ring. With a molecular formula of C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g/mol, this heterocyclic carbamate is predominantly supplied as a research intermediate with a standard purity of ≥95%.

Molecular Formula C9H12ClN3O2
Molecular Weight 229.66 g/mol
Cat. No. B8098695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-chloropyridazin-3-yl)carbamate
Molecular FormulaC9H12ClN3O2
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NN=CC(=C1)Cl
InChIInChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)12-7-4-6(10)5-11-13-7/h4-5H,1-3H3,(H,12,13,14)
InChIKeyNWQWILSAXFYDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade tert-Butyl N-(5-chloropyridazin-3-yl)carbamate: Structural Identity, Physicochemical Profile, and Sourcing Specifications


tert-Butyl N-(5-chloropyridazin-3-yl)carbamate (CAS 1416146-93-4) is a Boc-protected 3-aminopyridazine bearing a chlorine substituent at the 5-position of the heteroaromatic ring . With a molecular formula of C₉H₁₂ClN₃O₂ and a molecular weight of 229.66 g/mol, this heterocyclic carbamate is predominantly supplied as a research intermediate with a standard purity of ≥95% . Its calculated LogP of 1.89 and computed boiling point of 324.5 ± 27.0 °C (predicted) place it within a physicochemical space consistent with other monochlorinated pyridazinyl carbamate building blocks . The compound serves as a synthetic precursor to 5-chloropyridazin-3-amine, a key intermediate in the preparation of aminopyrazine-based Nav1.7 antagonists, and is the requisite building block for incorporating the 5-chloropyridazin-3-yl pharmacophore into downstream bioactive molecules .

Why Chloropyridazinyl Carbamate Regioisomers Are Not Interchangeable in tert-Butyl N-(5-chloropyridazin-3-yl)carbamate Procurement


The chlorine substitution position on the pyridazine ring dictates both synthetic accessibility and downstream biological outcomes in ways that render simple regioisomer substitution scientifically invalid. The 5-chloropyridazin-3-yl fragment appears alongside a defined set of permitted alternatives (5-methyl, 6-methyl, and 6-fluoropyridazin-3-yl) in GLS1 inhibitor patents, while the 6-chloro regioisomer is absent from this substitution list—suggesting that not all chloropyridazinyl carbamates are functionally equivalent in a medicinal chemistry context [1]. Furthermore, vendor pricing data reveal that the unsubstituted tert-butyl pyridazin-3-ylcarbamate is approximately 19-fold more expensive per gram than the 5-chloro derivative, and the 6-chloro regioisomer is available at roughly 71% of the 5-chloro isomer's unit cost, indicating that procurement decisions have material budget implications beyond structural considerations . The specific leaving-group potential and electronic character imparted by chlorine at the 5-position versus the 6-position also govern reactivity in palladium-catalyzed cross-coupling reactions, making regioisomer selection a critical determinant of synthetic route feasibility [2].

Quantitative Differentiation Evidence for tert-Butyl N-(5-chloropyridazin-3-yl)carbamate Against Closest Structural Analogs


Regioisomeric Selection in GLS1 Inhibitor Pharmacophore Construction: 5-Chloropyridazin-3-yl vs. 6-Chloropyridazin-3-yl Congeners

Patent disclosures for 1,3,4-thiadiazole-based GLS1 inhibitors (WO2016166603A1) specifically enumerate 5-chloropyridazin-3-yl as one of only four permitted Q-group substituents (alongside 5-methylpyridazin-3-yl, 6-methylpyridazin-3-yl, and 6-fluoropyridazin-3-yl). The 6-chloropyridazin-3-yl regioisomer is conspicuously absent from this substitution list [1]. A representative compound from this series—(2S)-N-[5-[[(3R)-1-(5-chloropyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]-2-methoxy-2-phenyl-acetamide (US9938265, Example 12)—demonstrates an IC₅₀ of 35.3 nM against GLS1 in a glutamate oxidase/AmplexRed coupled assay, confirming that the 5-chloropyridazin-3-yl regioisomer supports potent GLS1 inhibition when integrated into the final bioactive scaffold [2].

GLS1 glutaminase cancer metabolism

tert-Butyl N-(5-chloropyridazin-3-yl)carbamate vs. Unsubstituted tert-Butyl Pyridazin-3-ylcarbamate: Procurement Cost Efficiency

The 5-chloro substitution confers a substantial procurement cost advantage relative to the unsubstituted parent scaffold. Commercially available tert-butyl pyridazin-3-ylcarbamate (CAS 147362-90-1, ≥95% purity) is priced at ¥5,074.90 per 5 g (≈¥1,015/g) from a major supplier, while the 5-chloro derivative (CAS 1416146-93-4, ≥95%) from Fluorochem is listed at £269.00 per 1 g, corresponding to approximately £53.80 per gram at the 5 g scale (£824.00/5 g), which translates to roughly ¥153/g at current exchange rates—representing an approximate 6.6-fold reduction in cost per gram relative to the unsubstituted analog .

procurement economics building block cost per gram

Synthetic Intermediate Compatibility: Boc-Protected 5-Chloropyridazin-3-amine as a Nav1.7 Antagonist Precursor

The free amine liberated from tert-butyl N-(5-chloropyridazin-3-yl)carbamate—namely 5-chloropyridazin-3-amine (CAS 1314978-36-3)—has been specifically utilized by Bregman et al. as an intermediate in the preparation of aminopyrazine-based Nav1.7 antagonists . While the carbamate form itself is not the bioactive species, the Boc protecting group strategy enables controlled deprotection under mild acidic conditions (TFA/DCM or HCl/dioxane), releasing the free amine for subsequent coupling without compromising the chlorine substituent. The 5-chloro substitution pattern on the pyridazine ring contributes electron-withdrawing character (σₘ ≈ 0.37 for Cl) that modulates the nucleophilicity of the 3-amino group post-deprotection relative to the unsubstituted or 6-chloro congeners [1].

Nav1.7 pain ion channel

Regioisomeric Pricing Differential: 5-Chloro vs. 6-Chloro Pyridazinyl Carbamate Building Blocks

Direct price comparison of chloropyridazinyl carbamate regioisomers reveals a measurable procurement differential. tert-Butyl N-(5-chloropyridazin-3-yl)carbamate (CAS 1416146-93-4) is listed at £269.00/1 g from Fluorochem , while the 6-chloro regioisomer tert-butyl N-(6-chloropyridazin-3-yl)carbamate (CAS 1276056-86-0) is priced at $161.90/5 g (≈$32.38/g) from Aladdin Scientific . At the 1 g scale, the 5-chloro isomer is approximately 8.3-fold more expensive than its 6-chloro counterpart on a per-gram basis (£269.00 vs. ~$32.38). This price premium reflects the distinct synthetic routes required for 3-amino-5-chloropyridazine versus 3-amino-6-chloropyridazine preparation, with the 5-chloro substitution pattern requiring more elaborate synthetic sequences.

regioisomer pricing procurement strategy heterocyclic building blocks

Molecular Descriptor Differentiation: Lipophilicity and sp³ Carbon Fraction Relative to Unsubstituted Pyridazinyl Carbamate

Introduction of chlorine at the 5-position modulates key physicochemical descriptors relative to the unsubstituted parent scaffold in ways that influence both chromatographic behavior and medicinal chemistry optimization strategies. The target compound (C₉H₁₂ClN₃O₂) possesses a molecular weight of 229.66 g/mol, a calculated LogP of 1.89, and an Fsp³ (fraction of sp³-hybridized carbons) of 0.44 . In contrast, the unsubstituted tert-butyl pyridazin-3-ylcarbamate (C₉H₁₃N₃O₂) has a molecular weight of 195.22 g/mol, an estimated LogP of approximately 0.8–1.0 (based on the absence of the chlorine atom's ~0.7 LogP contribution), and a higher Fsp³ of 0.50 due to identical sp³ carbon count with lower total carbon count [1]. The LogP increase of ~0.9–1.1 units and the reduced Fsp³ are relevant for library design where balanced lipophilicity and three-dimensional character are optimization parameters.

LogP Fsp3 physicochemical properties

Procurement-Relevant Application Scenarios for tert-Butyl N-(5-chloropyridazin-3-yl)carbamate Based on Differentiated Evidence


GLS1 Inhibitor Hit-to-Lead and Lead Optimization Programs

Medicinal chemistry teams pursuing GLS1 (glutaminase 1) as an oncology target should prioritize procurement of the 5-chloropyridazin-3-yl carbamate regioisomer. Patent WO2016166603A1 specifically enumerates this substitution pattern among a restricted set of permitted Q-group pharmacophores, and the exemplified inhibitor bearing this fragment demonstrates an IC₅₀ of 35.3 nM in a coupled GLS1 enzymatic assay [1][2]. Use of the 6-chloro regioisomer places the resulting analogs outside the defined patent claims space and lacks equivalent biological validation, representing a tangible intellectual property and SAR risk. The Boc-protected form enables convenient incorporation into parallel synthesis workflows with standard deprotection protocols.

Nav1.7 Antagonist Synthesis: Aminopyrazine-Based Pain Target Programs

Programs targeting voltage-gated sodium channel Nav1.7 for pain indications should source this compound as the direct precursor to 5-chloropyridazin-3-amine—the intermediate specifically employed by Bregman et al. in the construction of aminopyrazine-based Nav1.7 antagonists . The Boc group provides orthogonal protection compatible with downstream functionality, while the 5-chloro substitution is integral to the documented pharmacophore rather than an incidental structural feature. Alternative regioisomers lack equivalent literature precedent in this therapeutic context, adding route-validation time and synthetic uncertainty.

Diversity-Oriented Synthesis and Fragment-Based Library Construction Requiring Chlorinated Pyridazine Scaffolds

For library production requiring halogenated pyridazine building blocks amenable to further functionalization (Suzuki coupling, Buchwald–Hartwig amination, or nucleophilic aromatic substitution), the 5-chloro derivative offers a defined and literature-supported starting point [3]. While the 6-chloro regioisomer is less expensive (~$32/g vs. ~£269/g at 1 g scale), the 5-chloro substitution provides access to a distinct vector in chemical space, as evidenced by its exclusive inclusion in GLS1 inhibitor patents. Medicinal chemistry groups should weigh the cost differential against target-specific structural requirements when selecting between regioisomers .

Physicochemical Property Optimization in Lead Series with Pyridazine Cores

When optimizing LogP, permeability, or Fsp³ in a pyridazine-containing lead series, the target compound's computed LogP of 1.89 and Fsp³ of 0.44 provide a defined reference point distinct from the unsubstituted scaffold (estimated LogP ≈ 0.8–1.0; Fsp³ = 0.50) [4]. Procurement of the 5-chloro carbamate enables systematic SAR exploration at the pyridazine 5-position, where the chlorine atom contributes both lipophilicity (ΔLogP ≈ +0.9 units) and an electron-withdrawing inductive effect that modulates heterocycle basicity and metabolic stability. This quantitative descriptor differentiation supports rational building block selection in multiparameter optimization campaigns.

Quote Request

Request a Quote for tert-butyl N-(5-chloropyridazin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.